

# A Comparative Guide to the Cross-Reactivity of WBP5 Antibodies

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## Compound of Interest

Compound Name: WSP-5

Cat. No.: B593259

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A Note on Nomenclature: The antibody target "**WSP-5**" is not found in standard protein databases. Based on sequence similarity and the availability of commercial antibodies, this guide assumes the intended target is WW domain-binding protein 5 (WBP5), also known as Transcription Elongation Factor A-like 9 (TCEAL9). Researchers interested in "**WSP-5**" are encouraged to verify if WBP5 is their protein of interest.

This guide provides a comparative analysis of commercially available polyclonal antibodies targeting WBP5, with a focus on their cross-reactivity and performance in various immunoassays. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of the most suitable antibody for their specific experimental needs.

## Comparison of WBP5 Antibodies

The following table summarizes the specifications and reported cross-reactivity of several commercially available polyclonal antibodies against WBP5. This information has been compiled from the manufacturers' datasheets.

Attribute	Antibody A: antibodies- online ABIN2781005	Antibody B: Proteintech 16515-1-AP	Antibody C: Thermo Fisher PA5-68432	Antibody D: Santa Cruz Biotechnology (sc-398849)
Host Species	Rabbit	Rabbit	Rabbit	Mouse
Clonality	Polyclonal	Polyclonal	Polyclonal	Monoclonal
Immunogen	Synthetic peptide from the middle region of human WBP5	Recombinant human WBP5 protein	Full-length fusion protein of human WBP5	Full length human WBP5
Validated Applications	Western Blotting (WB)	ELISA	Immunohistoche mistry (IHC-P)	WB, ELISA, IHC- P, IF
Human Reactivity	Predicted (100% homology)	Validated	Validated	Validated
Mouse Reactivity	Not specified	Validated	Not specified	Validated
Rat Reactivity	Predicted (93% homology)	Validated	Not specified	Validated
Other Species Reactivity (Predicted)	Cow (79%), Horse (86%), Pig (86%), Rabbit (100%)	Not specified	Not specified	Not specified

## Experimental Data and Performance

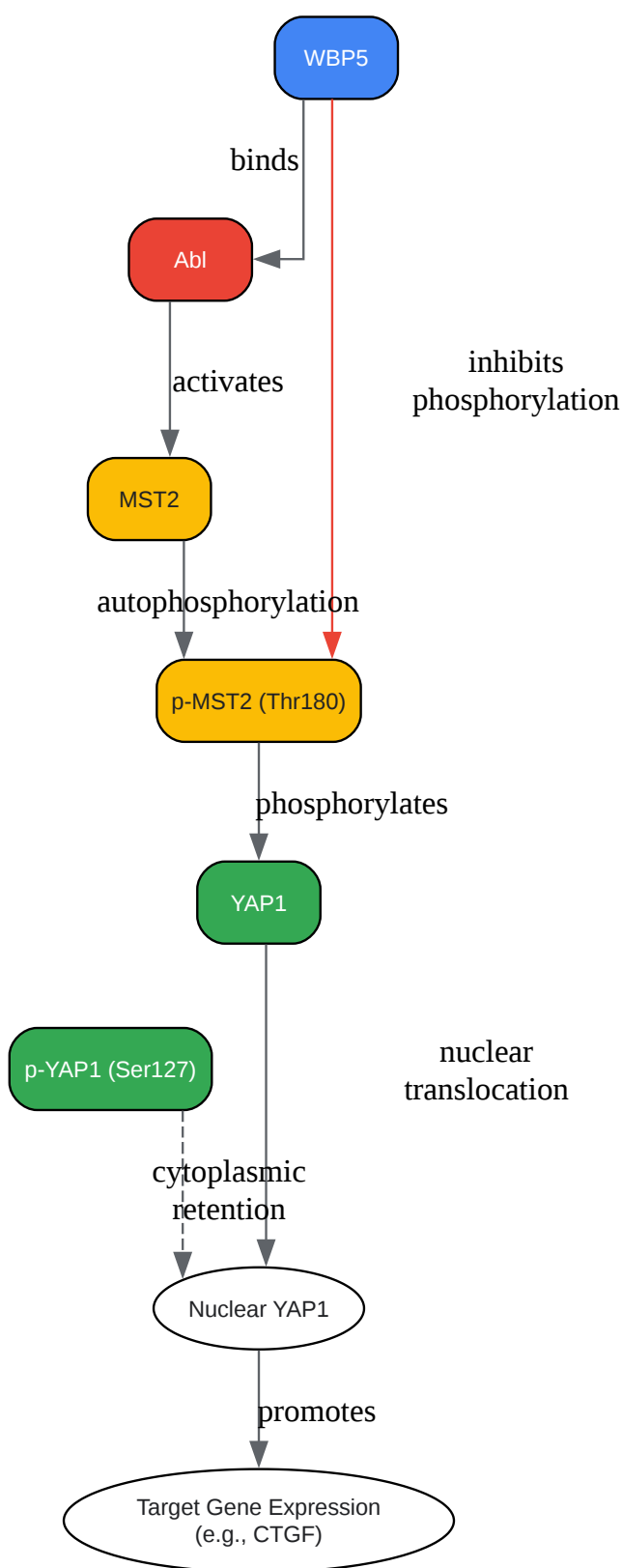
Direct comparative experimental data for the cross-reactivity of these antibodies is limited. The information presented here is based on the validation data provided by the respective manufacturers.

- Antibody A (antibodies-online ABIN2781005): This antibody has been validated for Western Blotting. Its cross-reactivity with species other than human is predicted based on the sequence homology of the immunogen.[\[1\]](#)

- Antibody B (Proteintech 16515-1-AP): This antibody is validated for use in ELISA and has demonstrated reactivity with human, mouse, and rat samples.
- Antibody C (Thermo Fisher PA5-68432): This antibody is recommended for immunohistochemistry on paraffin-embedded human tissues.[\[2\]](#)[\[3\]](#) Its performance on other species has not been specified by the manufacturer.
- Antibody D (Santa Cruz Biotechnology sc-398849): This monoclonal antibody has been validated for multiple applications, including WB, ELISA, and IHC, with confirmed reactivity in human, mouse, and rat.

## Signaling Pathway of WBP5

WBP5 has been identified as a component of the Hippo signaling pathway, a critical regulator of cell proliferation and apoptosis. WBP5 can influence the phosphorylation of key proteins in this pathway.



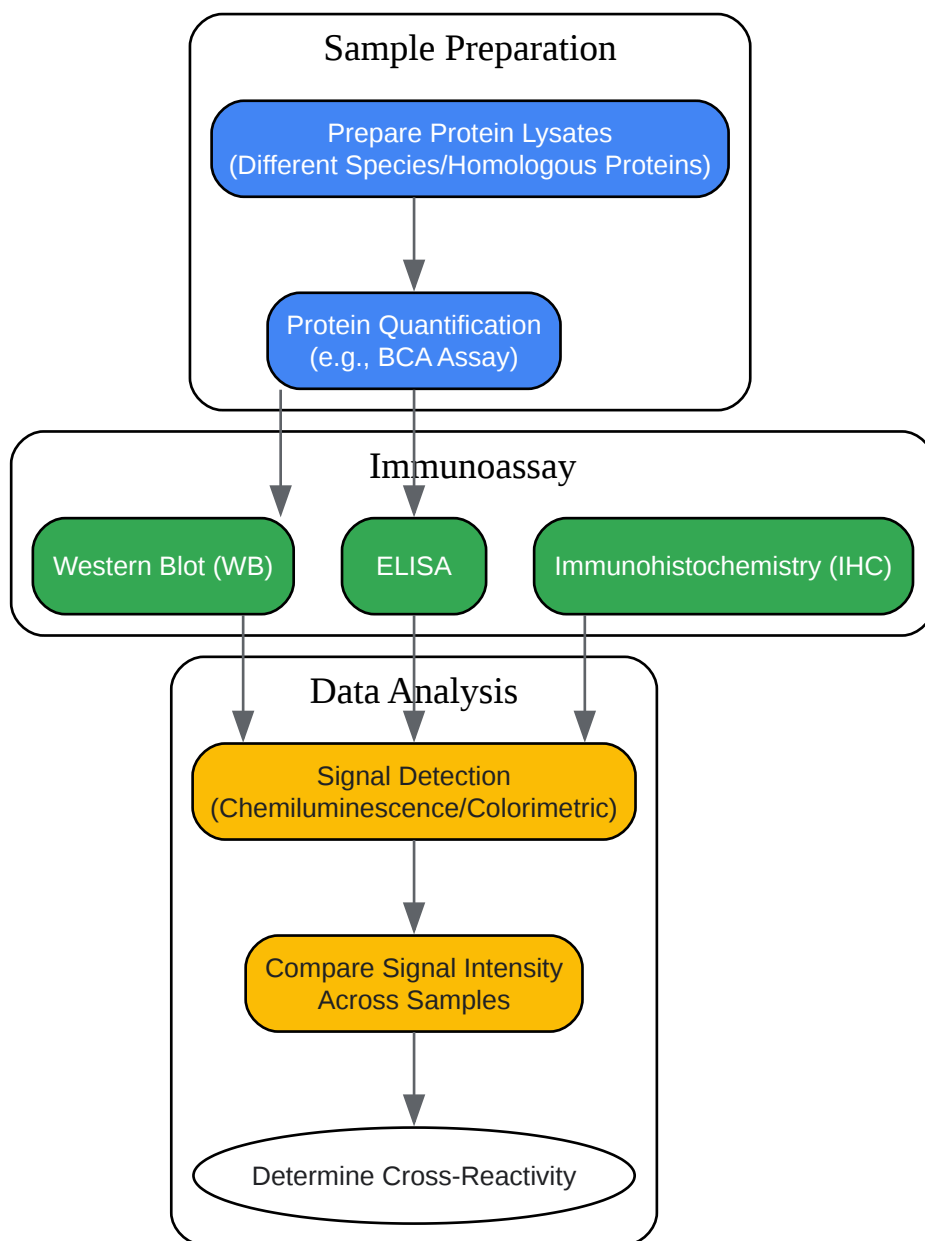
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Caption: WBP5 in the Hippo Signaling Pathway

## Experimental Protocols

### General Workflow for Antibody Cross-Reactivity Testing

The following diagram outlines a general workflow for assessing the cross-reactivity of an antibody.



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Caption: Antibody Cross-Reactivity Workflow

## Western Blotting Protocol

This protocol is a general guideline for detecting WBP5 in protein lysates.

- Sample Preparation:
  - Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Determine protein concentration using a BCA assay.
  - Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
- SDS-PAGE:
  - Load samples onto a 10-12% polyacrylamide gel.
  - Run the gel at 100-120V until the dye front reaches the bottom.
- Protein Transfer:
  - Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1 hour in a cold room or with an ice pack.
- Blocking and Antibody Incubation:
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with the primary WBP5 antibody (diluted according to the manufacturer's instructions) overnight at 4°C with gentle agitation.
  - Wash the membrane three times for 5 minutes each with TBST.
  - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times for 5 minutes each with TBST.
- Detection:

- Incubate the membrane with a chemiluminescent substrate.
- Capture the signal using an imaging system.

## ELISA (Enzyme-Linked Immunosorbent Assay) Protocol (Indirect)

This protocol provides a general framework for detecting WBP5 in samples.

- Coating:
  - Coat a 96-well plate with 1-10 µg/mL of protein lysate from different species overnight at 4°C.
- Blocking:
  - Wash the plate three times with wash buffer (e.g., PBST).
  - Block the wells with 1% BSA in PBS for 1-2 hours at room temperature.
- Primary Antibody Incubation:
  - Wash the plate three times.
  - Add the primary WBP5 antibody at the recommended dilution and incubate for 2 hours at room temperature.
- Secondary Antibody Incubation:
  - Wash the plate three times.
  - Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
- Detection:
  - Wash the plate five times.
  - Add a TMB substrate and incubate in the dark for 15-30 minutes.

- Stop the reaction with 2N H<sub>2</sub>SO<sub>4</sub>.
- Read the absorbance at 450 nm.

## Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

This is a general protocol for staining WBP5 in tissue sections.[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 x 5 minutes).
  - Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
  - Rinse with distilled water.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20 minutes.
  - Allow slides to cool to room temperature.
- Staining:
  - Wash slides with PBS.
  - Block endogenous peroxidase activity with 3% H<sub>2</sub>O<sub>2</sub> for 10 minutes (for HRP-based detection).
  - Block non-specific binding with a blocking serum for 30 minutes.
  - Incubate with the primary WBP5 antibody overnight at 4°C.
  - Wash with PBS.
  - Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.



- Wash with PBS.
- Detection and Counterstaining:
  - Develop the signal with a DAB substrate.
  - Counterstain with hematoxylin.
  - Dehydrate through graded ethanol and clear with xylene.
  - Mount with a permanent mounting medium.

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